6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 2-methylpyridine derivatives under controlled conditions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and cost-effective, minimizing the use of hazardous reagents and optimizing reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .
Scientific Research Applications
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-methylpyridine
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
1780688-89-2 |
---|---|
Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234.02 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,1H3,(H,11,12) |
InChI Key |
YEUREPRPBIQSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.